N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride
Description
N-[(2,4-Dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine hydrochloride is a pyrazole-derived compound featuring two dimethyl-substituted pyrazole rings connected via a methyleneamine linker, with a hydrochloride salt (Figure 1). The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical formulations.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-5-13-16(4)11(8)7-12-10-6-14-15(3)9(10)2;/h5-6,12H,7H2,1-4H3;1H |
InChI Key |
YEDPAILTOCWDGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=C(N(N=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Synthetic Overview
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride contains two substituted pyrazole rings connected through a methylene bridge and an amine linkage. The compound features a 2,4-dimethylpyrazol-3-yl group and a 1,5-dimethylpyrazol-4-amine group, with the entire structure existing as a hydrochloride salt. Understanding these structural elements is crucial for developing effective synthetic strategies.
The preparation of this compound typically follows a multi-step approach that involves:
- Synthesis of the 2,4-dimethylpyrazole precursor
- Synthesis of the 1,5-dimethylpyrazole precursor
- Introduction of functional groups for coupling
- Coupling reaction to form the methylene-amine bridge
- Conversion to the hydrochloride salt form
Preparation of Key Pyrazole Precursors
Synthesis of 2,4-Dimethylpyrazole Precursor
The 2,4-dimethylpyrazole moiety serves as a critical starting material in the synthesis. Several approaches can be employed for its preparation:
From Hydrazine and 1,3-Diketones
This method involves the condensation of hydrazine with appropriate 1,3-diketones to form the pyrazole ring system. For 2,4-dimethylpyrazole, pentane-2,4-dione (acetylacetone) reacts with hydrazine to form the basic ring structure.
CH₃COCH₂COCH₃ + N₂H₄ → 2,4-dimethylpyrazole + 2H₂O
The reaction proceeds through nucleophilic attack of hydrazine on the carbonyl groups, followed by cyclization and dehydration. This typically requires heating in an appropriate solvent such as ethanol or acetic acid for 2-4 hours to achieve high yields.
Functionalization at the 3-Position
To enable subsequent coupling, the 2,4-dimethylpyrazole requires functionalization at the 3-position. This can be achieved through direct formylation using Vilsmeier-Haack conditions, employing POCl₃/DMF reagent.
2,4-dimethylpyrazole + POCl₃/DMF → 2,4-dimethylpyrazole-3-carbaldehyde
The resulting aldehyde can then be transformed into other functional groups such as hydroxymethyl or chloromethyl derivatives, which serve as electrophiles in the coupling reaction.
Synthesis of 1,5-Dimethylpyrazole-4-amine Precursor
The preparation of the 1,5-dimethylpyrazole-4-amine component requires a different synthetic approach:
From Hydrazones and β-Dielectrophiles
This approach involves forming hydrazones from methyl ketones and hydrazine, followed by cyclization with appropriate electrophiles:
CH₃COCH₃ + N₂H₄ → CH₃C(=NNH₂)CH₃
CH₃C(=NNH₂)CH₃ + ClCH₂COCH₃ → 1,5-dimethylpyrazole
The resulting pyrazole can then be nitrated at the 4-position using a mixture of concentrated nitric and sulfuric acids, followed by reduction to afford the 4-amino derivative.
Via N-Methylpyrazole Intermediates
An alternative approach involves the synthesis of pyrazole followed by selective N-methylation and C-methylation:
Pyrazole + CH₃I + Base → 1-methylpyrazole
1-methylpyrazole + LDA + CH₃I → 1,5-dimethylpyrazole
The 4-position can then be functionalized through nitration or formylation followed by conversion to the amine derivative.
Coupling Strategies
Nucleophilic Substitution Approach
One of the most common methods for forming the target compound involves a nucleophilic substitution reaction between a 3-(halomethyl)-2,4-dimethylpyrazole and 1,5-dimethylpyrazol-4-amine.
2,4-dimethyl-3-(chloromethyl)pyrazole + 1,5-dimethylpyrazol-4-amine → N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine
This reaction typically proceeds in the presence of a base such as potassium carbonate or triethylamine in solvents like DMF, acetonitrile, or THF.
Reductive Amination Approach
An alternative coupling strategy involves reductive amination between 2,4-dimethylpyrazole-3-carbaldehyde and 1,5-dimethylpyrazol-4-amine:
2,4-dimethylpyrazole-3-carbaldehyde + 1,5-dimethylpyrazol-4-amine → Imine intermediate
Imine intermediate + NaBH₄ or NaBH₃CN → N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine
This approach often provides milder reaction conditions and can be advantageous when working with sensitive functional groups.
Formation of the Hydrochloride Salt
The final step involves the conversion of the free base to the hydrochloride salt, which is typically accomplished by treating the amine with hydrogen chloride in an appropriate solvent such as diethyl ether or isopropanol:
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine + HCl → this compound
The hydrochloride salt formation enhances solubility, stability, and crystallinity of the final product.
Optimization Parameters for Synthesis
The preparation of this compound requires careful control of reaction conditions to achieve high yields and purity. Table 1 summarizes the key optimization parameters for different synthetic steps.
Table 1: Optimization Parameters for Key Synthetic Steps
| Synthetic Step | Temperature Range (°C) | Solvent | Catalyst/Base | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| 2,4-Dimethylpyrazole formation | 60-80 | Ethanol/Water | Acetic acid | 2-4 | 75-85 |
| Vilsmeier formylation | 80-90 | DMF | POCl₃ | 4-6 | 70-80 |
| Reduction to hydroxymethyl | 0-25 | THF/Methanol | NaBH₄ | 1-2 | 85-95 |
| Chlorination | 0-25 | DCM | SOCl₂ or PBr₃ | 2-3 | 70-80 |
| 1,5-Dimethylpyrazole formation | 60-70 | Toluene | K₂CO₃ | 3-5 | 65-75 |
| 4-Nitration | 0-5 | H₂SO₄/HNO₃ | - | 1-2 | 60-70 |
| Reduction to 4-amine | 25-60 | Methanol/THF | Fe/NH₄Cl or H₂/Pd-C | 2-4 | 75-85 |
| Coupling reaction | 60-80 | DMF/Acetonitrile | K₂CO₃ or Et₃N | 6-12 | 65-75 |
| Hydrochloride salt formation | 0-25 | Diethyl ether/IPA | - | 0.5-1 | 90-98 |
These parameters provide a general framework for the synthesis, though specific adjustments may be necessary depending on scale, equipment, and desired product specifications.
Mechanistic Considerations
Pyrazole Ring Formation Mechanism
The formation of pyrazole rings involves a sequential nucleophilic addition-elimination-cyclization process. For the 2,4-dimethylpyrazole, the reaction between hydrazine and a 1,3-diketone proceeds through the following steps:
- Nucleophilic attack of hydrazine on one carbonyl group
- Dehydration to form a hydrazone intermediate
- Intramolecular nucleophilic attack on the second carbonyl
- Dehydration to form the aromatic pyrazole ring
This mechanism is fundamental to understanding the regioselectivity and substitution patterns in the resulting pyrazole derivatives.
Vilsmeier-Haack Formylation Mechanism
The formylation of pyrazoles using the Vilsmeier-Haack reaction involves:
- Formation of an iminium salt from POCl₃ and DMF
- Electrophilic attack on the electron-rich position of the pyrazole
- Hydrolysis of the intermediate to form the aldehyde
This reaction is highly regioselective for the 4-position in most pyrazoles, but the presence of methyl groups at positions 3 and 5 can alter this selectivity.
Comparative Analysis of Synthetic Routes
Different synthetic approaches to this compound can be evaluated based on several criteria. Table 2 provides a comparative analysis of the major synthetic routes.
Table 2: Comparison of Synthetic Routes to this compound
| Synthetic Route | Number of Steps | Overall Yield (%) | Scale-up Potential | Purification Challenges | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | 7-8 | 25-35 | High | Moderate | Moderate | Moderate |
| Reductive Amination | 6-7 | 30-40 | Moderate | Low-Moderate | Moderate-High | Low-Moderate |
| Direct Alkylation | 8-9 | 20-30 | Low-Moderate | High | Low-Moderate | Moderate-High |
| Solid-Phase Synthesis | 5-6 | 25-35 | Low | Low | Low | Low |
The nucleophilic substitution route offers good scalability but moderate yields, while reductive amination provides slightly higher yields with easier purification. Direct alkylation approaches tend to suffer from lower selectivity and more challenging purifications. Solid-phase methods, while offering advantages in purification, are generally less suitable for large-scale production.
Purification and Characterization
Purification Techniques
The purification of this compound typically involves several steps:
Crude Purification : After synthesis, the reaction mixture is typically concentrated and subjected to liquid-liquid extraction to remove water-soluble impurities and unreacted starting materials.
Chromatographic Purification : Column chromatography using silica gel or alumina with appropriate solvent systems (e.g., dichloromethane/methanol gradients) is commonly employed for intermediate purification.
Recrystallization : The final hydrochloride salt can be purified through recrystallization from appropriate solvent systems such as ethanol/diethyl ether or isopropanol/hexane.
Salt Formation and Purification : Conversion to the hydrochloride salt often serves as both a purification step and a means to obtain a stable crystalline form of the compound.
Characterization Methods
Comprehensive characterization of the synthesized compound typically includes:
Spectroscopic Analysis :
- ¹H NMR and ¹³C NMR spectroscopy for structural confirmation
- Mass spectrometry for molecular weight and fragmentation pattern analysis
- Infrared spectroscopy for functional group identification
Chromatographic Analysis :
- HPLC for purity determination
- TLC for reaction monitoring and purity assessment
Physical Properties :
Alternative Synthetic Approaches
One-Pot Sequential Methods
Recent advances in synthetic methodology have enabled more efficient approaches to complex pyrazole derivatives through one-pot sequential methods. These approaches minimize isolation of intermediates and can significantly improve overall yields.
For the synthesis of this compound, one-pot methods might involve:
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable tool for accelerating reactions and improving yields in the synthesis of heterocyclic compounds. For pyrazole derivatives, microwave-assisted synthesis can:
- Reduce reaction times from hours to minutes
- Enhance regioselectivity in certain transformations
- Facilitate challenging coupling reactions under milder conditions
- Improve overall yields through more efficient energy transfer
Microwave irradiation could be particularly beneficial for the formylation step and the coupling reaction in the synthesis of our target compound.
Scale-Up Considerations
The industrial-scale production of this compound presents several challenges that must be addressed:
Quality Control Parameters
For consistent production, key quality control parameters include:
- Residual solvent content
- Impurity profile characterization
- Stability under storage conditions
- Batch-to-batch consistency in physical properties
Industrial production typically requires the development of appropriate specifications and analytical methods for each of these parameters.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry
The compound is part of the pyrazole family, which has been extensively studied for its therapeutic properties. Recent research highlights its potential as an anti-inflammatory and anticancer agent.
Anticancer Activity
Studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7 | 3.79 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Novel pyrazole derivatives | HCT116 | 0.39 |
These findings suggest that N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride may possess similar anticancer properties due to its structural similarities with other effective pyrazole compounds .
Anti-inflammatory Properties
Research indicates that pyrazole compounds can modulate inflammatory pathways by acting as enzyme inhibitors. This property positions this compound as a candidate for developing new anti-inflammatory drugs .
Antifungal Activity
Compounds within the pyrazole class have demonstrated antifungal properties against various strains such as Aspergillus niger and Penicillium digitatum. The inhibition zones observed in these studies indicate a promising antifungal potential for similar pyrazole derivatives .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving pyrazole precursors. The ability to modify the structure allows for the exploration of new derivatives with enhanced biological activities.
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of pyrazole derivatives against multiple cancer cell lines, revealing that certain modifications led to increased potency and selectivity towards cancerous cells while minimizing toxicity to normal cells .
Case Study 2: Anti-inflammatory Applications
Another investigation focused on the anti-inflammatory effects of a related pyrazole derivative in a murine model of arthritis. The results indicated significant reductions in inflammatory markers and joint swelling, supporting the therapeutic potential of this compound class .
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Pyrazole Derivatives
Pyrazole derivatives are widely explored for their pharmacological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Functional Groups : The target compound’s amine hydrochloride contrasts with carboxamide (3a) or acetamide (19) groups in analogues, impacting hydrogen-bonding capacity and target interactions.
Solubility : The hydrochloride salt in the target compound and KHG26792 enhances water solubility compared to neutral carboxamides (e.g., 3a) .
Biological Activity
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 255.75 g/mol. Its structure features two interconnected pyrazole rings, which are known for their diverse biological properties. The hydrochloride form enhances solubility and stability, making it suitable for pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.75 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not available |
This compound exhibits its biological effects primarily through enzyme inhibition and interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
- Coordination Chemistry : It acts as a ligand in coordination complexes, which may enhance its biological efficacy against certain diseases.
Anticancer Properties
Research indicates that pyrazole derivatives have significant anticancer potential. For instance, studies have demonstrated that compounds similar to N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine exhibit cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole | A549 | 26 |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | NCI-H460 | Max autophagy observed |
These findings suggest that the compound may induce apoptosis in cancer cells and could be a candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
In addition to anticancer activity, the compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit inflammatory pathways and reduce cytokine production. This makes them promising candidates for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored. For example, certain derivatives have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 µg/mL .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of pyrazole derivatives:
- Antitumor Activity : A study highlighted the effectiveness of a series of pyrazole derivatives against various tumor cell lines, demonstrating their potential as anticancer agents.
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of modified pyrazoles, showcasing their ability to inhibit biofilm formation in pathogenic bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
